(2S)-2-amino-3-(3-fluoro-5-methoxyphenyl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(3-fluoro-5-methoxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-fluoro-5-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-5-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a series of reactions, including condensation with a suitable amine, to form an intermediate imine.
Reduction: The imine is then reduced to the corresponding amine using reducing agents such as sodium borohydride.
Amino Acid Formation: The resulting amine is further reacted with a suitable carboxylic acid derivative to form the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(3-fluoro-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-amino-3-(3-fluoro-5-methoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(3-fluoro-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical processes. The presence of the fluorine atom and methoxy group can enhance its binding affinity and selectivity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)acetic acid
- (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol
Uniqueness
(2S)-2-amino-3-(3-fluoro-5-methoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring and its chiral nature. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H12FNO3 |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-15-8-3-6(2-7(11)5-8)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI Key |
LZXNSZJBHKMIQD-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)F |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)N)F |
Origin of Product |
United States |
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